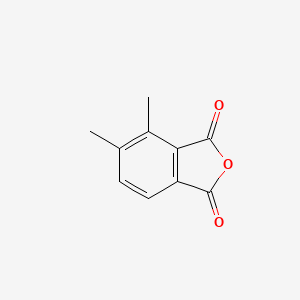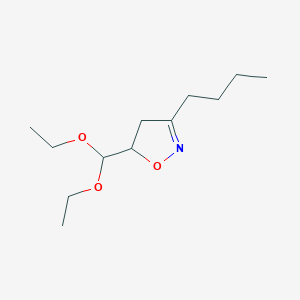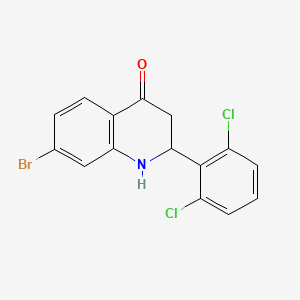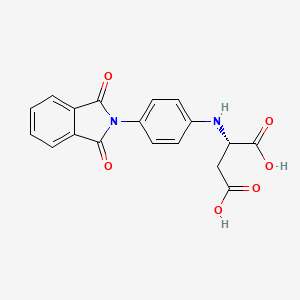
4,5-Dimethyl-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol It belongs to the class of aromatic heterocycles and is characterized by a fused ring system containing a furan ring and a diketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethylisobenzofuran-1,3-dione can be synthesized through the oxidation of indane derivatives. One common method involves the use of molecular oxygen and hydrogen peroxide in subcritical water conditions . The reaction proceeds without the need for a catalyst, making it an environmentally friendly and cost-effective approach. The reaction mechanism involves the formation of a hydroperoxide intermediate, which decomposes to form the diketone structure via the Kornblum–DeLaMare reaction and the Baeyer–Villiger oxidation .
Industrial Production Methods
While specific industrial production methods for 4,5-dimethylisobenzofuran-1,3-dione are not extensively documented, the principles of green chemistry and sustainable practices are likely to be employed. The use of subcritical water and molecular oxygen as oxidants aligns with the goals of reducing hazardous waste and minimizing energy consumption in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
4,5-Dimethylisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which 4,5-dimethylisobenzofuran-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s diketone moiety can participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethylisobenzofuran-1,3-dione: Another isomer with similar structural features but different substitution patterns.
Isobenzofuran-1,3-dione: The parent compound without methyl substitutions, offering a simpler structure for comparison.
Uniqueness
4,5-Dimethylisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 4 and 5 can affect the compound’s electronic properties and steric interactions, making it distinct from other isomers and analogs.
Propriétés
Numéro CAS |
83536-59-8 |
|---|---|
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4,5-dimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 |
Clé InChI |
JFHFMHPKOSJJTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)


![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)


![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)

